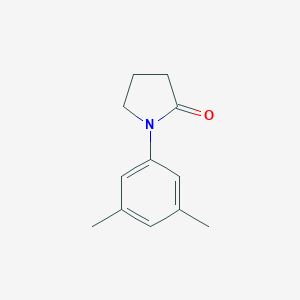
1-(3,5-Dimethylphenyl)pyrrolidin-2-one
Description
1-(3,5-Dimethylphenyl)pyrrolidin-2-one (CAS: 360044-95-7; PubChem CID: 847897; MFCD03196940) is a pyrrolidin-2-one derivative substituted with a 3,5-dimethylphenyl group at the nitrogen position . This compound belongs to a class of heterocyclic molecules studied for their structural and electronic properties, often serving as intermediates in medicinal chemistry or tools for structure-activity relationship (SAR) studies. Its synthesis typically involves coupling reactions, such as nucleophilic substitution or transition metal-catalyzed processes, as evidenced by its use in generating triazine-based modulators . Notably, it has been employed as an inactive analog in antifibrotic research to elucidate the mechanism of action of pirfenidone, highlighting its role in pharmacological investigations .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-6-10(2)8-11(7-9)13-5-3-4-12(13)14/h6-8H,3-5H2,1-2H3 |
InChI Key |
OQCOZQAALBYNRH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCCC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCC2=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: Methyl groups on the phenyl ring (MC-7) increase hydrophobicity (cLogP = 2.45) compared to unsubstituted (MC-5, cLogP = 1.78) or mono-methylated (MC-6, cLogP = 2.12) analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


